molecular formula C18H19N3O3S B12166936 methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12166936
M. Wt: 357.4 g/mol
InChI Key: RIXLIUXLLJEGQL-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The thiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity .

Biological Activity

Methyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (CAS Number: 1435987-99-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms, research findings, and potential therapeutic applications.

Structural Overview

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight357.4 g/mol
CAS Number1435987-99-7

The structure includes a thiazole ring and an indole moiety, which are known to contribute to various biological activities.

Research indicates that compounds with thiazole and indole structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence cellular signaling pathways related to apoptosis and cell cycle regulation.
  • Antioxidant Activity : Thiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it possesses significant cytotoxic effects, particularly in breast and colon cancer cells. The mechanism involves triggering apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro tests demonstrated effective inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies

  • Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), this compound showed an IC50 value of approximately 10 µM, indicating potent anticancer activity.
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, demonstrating significant antimicrobial potential.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study FocusFindingsReference
Anticancer ActivityIC50 ~10 µM in MCF-7 cells
Antimicrobial TestingMIC = 32 µg/mL against S. aureus and E. coli
Mechanism of ActionInduces apoptosis via caspase activation

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(1-methylindole-6-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-10(2)15-14(17(23)24-4)19-18(25-15)20-16(22)12-6-5-11-7-8-21(3)13(11)9-12/h5-10H,1-4H3,(H,19,20,22)

InChI Key

RIXLIUXLLJEGQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C(=O)OC

Origin of Product

United States

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